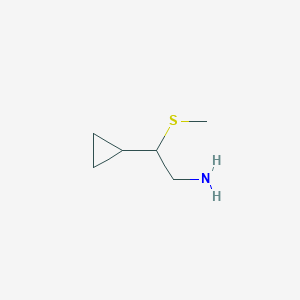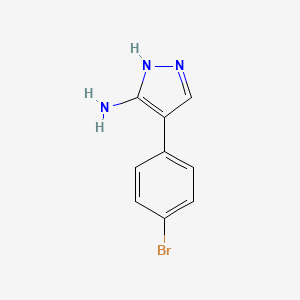![molecular formula C24H22ClN3O2 B2548208 N-[(4-chlorophényl)méthyl]-2-{1-[(2-méthylphényl)méthyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acétamide CAS No. 1286716-89-9](/img/structure/B2548208.png)
N-[(4-chlorophényl)méthyl]-2-{1-[(2-méthylphényl)méthyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. Although the specific compound is not directly mentioned in the provided papers, we can infer some general information based on the structure and the related compounds discussed in the papers.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include the formation of heterocyclic rings, amide bond formation, and aromatic substitutions. Paper discusses a compound with a chlorobenzyl group and an acetamide moiety, which suggests that similar synthetic strategies could be employed for the synthesis of the target compound. The synthesis could involve the use of chlorobenzyl halides and acetamide precursors under appropriate reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by the presence of a cyclic core containing atoms other than carbon, such as nitrogen in the case of pyrrolopyridine. The orthorhombic crystal system mentioned in paper for a related compound indicates that the target compound might also crystallize in a similar system, depending on its molecular symmetry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the functional groups present in its structure. The acetamide group is a common site for nucleophilic attack, and the aromatic chlorobenzyl moiety could undergo various substitution reactions, as suggested by the reactivity of related compounds in paper . The heterocyclic core of the compound would also influence its reactivity, potentially undergoing electrophilic substitution or participating in the formation of angular heterocycles as seen in the reactions described in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its polarity, solubility, and melting point. The orthorhombic crystal structure mentioned in paper provides insight into the solid-state properties of a related compound, which could be extrapolated to predict the crystallinity and stability of the target compound. The acetamide group could also influence the compound's hydrogen bonding potential, affecting its solubility in various solvents.
Applications De Recherche Scientifique
- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes (à la fois Gram-positives et Gram-négatives) et fongiques .
- Les mêmes dérivés ont également été criblés pour leur activité anticancéreuse contre la lignée cellulaire de carcinome mammaire humain positif au récepteur des œstrogènes (MCF7) en utilisant le test de Sulforhodamine B (SRB) .
- Ces résultats suggèrent que ces composés pourraient servir de candidats de tête pour la conception rationnelle de médicaments .
- Un autre composé apparenté, les dérivés de 2-(3-(hydroxyimino)méthyl)-1H-indol-1-yl)acétamide, a été synthétisé et évalué pour son activité antioxydante .
Activité antimicrobienne
Activité anticancéreuse
Études de docking moléculaire
Propriétés antioxydantes
Autres applications potentielles
En résumé, ce composé est prometteur dans les contextes antimicrobien et anticancéreux, et sa structure moléculaire justifie une exploration plus approfondie pour des applications thérapeutiques potentielles. Les chercheurs peuvent continuer à étudier ses propriétés et ses mécanismes afin de découvrir de nouvelles utilisations en médecine et dans les domaines connexes. 🌟
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c1-17-4-2-3-5-20(17)15-27-12-10-19-11-13-28(24(30)23(19)27)16-22(29)26-14-18-6-8-21(25)9-7-18/h2-13H,14-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOSPBEDTVVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)
![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)




![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)



![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)
![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)